4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic pyrrolone derivative featuring a benzofuran carbonyl group, a dimethylamino propyl substituent at the N1 position, and a 2-methoxyphenyl moiety at C3. The 3-hydroxy-pyrrol-2-one core is a critical pharmacophore, while the benzofuran and methoxyphenyl groups contribute to lipophilicity and binding interactions .
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-26(2)13-8-14-27-22(17-10-5-7-12-19(17)31-3)21(24(29)25(27)30)23(28)20-15-16-9-4-6-11-18(16)32-20/h4-7,9-12,15,22,29H,8,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPNLMKNJBCRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one , often referred to as compound A , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran moiety and multiple functional groups, suggest diverse biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
- Molecular Formula : C25H26N2O5
- Molecular Weight : 434.49 g/mol
- IUPAC Name : 3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2H-pyrrol-5-one
Biological Activity Overview
The biological activity of compound A has been explored through various studies, revealing its potential effects on cancer cells and neurological functions. The following sections detail these findings.
Anticancer Activity
Recent studies indicate that compound A exhibits cytotoxic effects against several cancer cell lines. For instance, research shows that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: Cytotoxicity Against Melanoma Cells
In a comparative study, compound A demonstrated significant cytotoxicity against A375 melanoma cells with an IC50 value of approximately 22.8 μM . This suggests that compound A could be a candidate for further development as an anticancer agent.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A375 (melanoma) | 22.8 |
| Reference Compound | A375 (melanoma) | 32.7 |
Neuropharmacological Effects
Compound A's structural characteristics imply potential interactions with neurotransmitter systems, particularly those involved in cognitive functions.
Mechanistic Studies
In vitro studies have shown that compound A can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive functions.
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 15.4 |
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity of compound A to various biological targets:
- Target Proteins : Acetylcholinesterase (AChE), Cyclin-dependent kinases (CDKs)
- Binding Affinity : Docking studies suggest strong interactions with the active sites of these proteins, indicating potential therapeutic applications.
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with compound A. Specific areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : To enhance potency and selectivity towards specific biological targets.
- Clinical Trials : To evaluate safety and efficacy in humans for potential therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Their Properties
The following table compares the target compound with three analogues from the literature:
Key Observations :
Substituent Effects on Yield: Compound 20 (62% yield) outperforms Compound 38 (17% yield), likely due to steric and electronic effects of the 4-tert-butylphenyl group enhancing reaction efficiency .
Thermal Stability :
- Higher melting points (e.g., 263–265°C for Compound 20) correlate with bulky substituents like tert-butyl, which enhance crystal packing . The target compound’s methoxyphenyl group may reduce melting points compared to tert-butyl analogues.
Pharmacophore Modifications: The morpholinylpropyl group in ’s compound vs. the dimethylaminopropyl group in the target compound highlights divergent solubility profiles. Tertiary amines (dimethylamino) may enhance aqueous solubility compared to morpholine derivatives.
Structure-Activity Relationship (SAR) Insights
While biological activity data for the target compound is absent in the provided evidence, SAR trends from analogues suggest:
- Aroyl Groups (R3) : Benzofuran-2-ylcarbonyl (target and ) may confer enhanced π-π stacking compared to methylbenzoyl groups (Compounds 20 and 38) .
- Aminoalkyl Chains (R1): Dimethylaminopropyl (target) vs.
- Aryl Moieties (R2) : 2-Methoxyphenyl (target) vs. 3-ethoxyphenyl () may alter metabolic stability, as ortho-substituted methoxy groups are less prone to oxidative demethylation than para-substituted ethoxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
